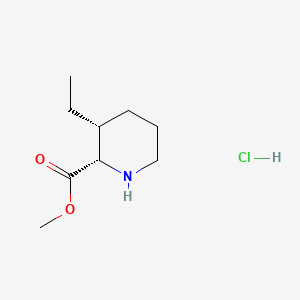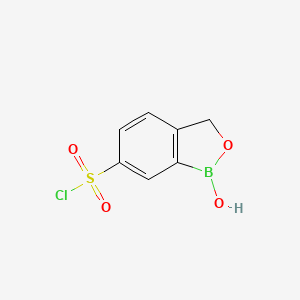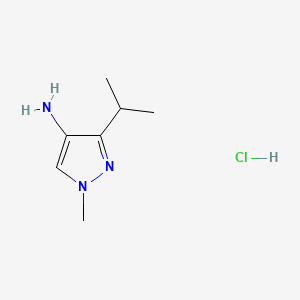![molecular formula C10H19ClN2O2 B6610168 1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 2247106-33-6](/img/structure/B6610168.png)
1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride, also known as 1-Piperazin-4-yl-3-oxopropan-1-one hydrochloride, is an organic compound that is used in synthetic organic chemistry as a reagent in the synthesis of various compounds. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a versatile reagent that is used in a variety of synthetic reactions, including the synthesis of heterocycles, polymers, and pharmaceuticals.
Mécanisme D'action
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a nucleophilic reagent, which means that it can react with other molecules by donating electrons. The reaction between 1-piperazin-4-yl-3-oxopropan-1-ol and hydrochloric acid proceeds in two steps. First, the hydrochloric acid protonates the alcohol to form an oxonium ion, which then undergoes a nucleophilic substitution reaction with the piperazine moiety to form the desired product.
Biochemical and Physiological Effects
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is an organic compound that is used in synthetic organic chemistry as a reagent in the synthesis of various compounds. As such, it does not have any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a relatively inexpensive and widely available reagent that is easy to work with in the laboratory. It is a colorless, crystalline solid that is soluble in water and other polar solvents, making it an ideal reagent for a variety of synthetic reactions. However, it can be pyrophoric, meaning it can spontaneously ignite in air, so it must be handled with care.
Orientations Futures
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a versatile reagent with a wide range of applications in synthetic organic chemistry. Possible future directions for this compound include further exploration of its potential applications in the synthesis of heterocycles, polymers, and pharmaceuticals. Additionally, further research could be done on its potential applications in the synthesis of fluorescent compounds and organic compounds with potential applications in the field of materials science and nanotechnology. Finally, further research could be done on the development of safer methods for handling this compound in the laboratory.
Méthodes De Synthèse
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride can be synthesized by the reaction of 1-piperazin-4-yl-3-oxopropan-1-ol with hydrochloric acid. The reaction proceeds in two steps: first, the hydrochloric acid protonates the alcohol to form an oxonium ion, which then undergoes a nucleophilic substitution reaction with the piperazine moiety to form the desired product. The reaction is typically performed in aqueous solution and can be carried out at room temperature.
Applications De Recherche Scientifique
1-[4-(Oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of fluorescent compounds, which have applications in biological imaging and sensing. Furthermore, it has been used in the synthesis of organic compounds that have potential applications in the field of materials science and nanotechnology.
Propriétés
IUPAC Name |
1-[4-(oxolan-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-9(13)11-3-5-12(6-4-11)10-2-7-14-8-10;/h10H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNKPBGJHYOCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCOC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)

![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)





![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)